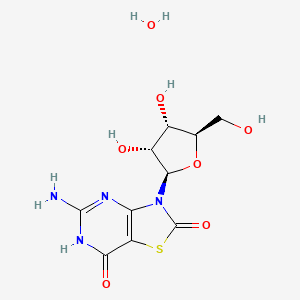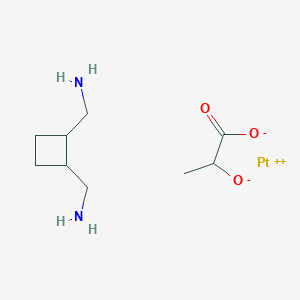![molecular formula C20H20N2O4 B1684014 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-YL)-3-méthyl-1H-pyrazol-5-YL]-6-éthylbenzène-1,3-diol CAS No. 171009-07-7](/img/structure/B1684014.png)
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-YL)-3-méthyl-1H-pyrazol-5-YL]-6-éthylbenzène-1,3-diol
Vue d'ensemble
Description
CCT018159 est un composé synthétique connu pour son rôle d'inhibiteur de l'activité ATPase de la protéine de choc thermique 90 (HSP90). Il s'agit d'un 3,4-diarylpyrazolérésorcinol qui a montré un potentiel significatif en thérapie anticancéreuse en raison de sa capacité à inhiber les fonctions clés dans les cellules endothéliales et tumorales .
Applications De Recherche Scientifique
CCT018159 a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de l'activité ATPase de la HSP90.
Biologie : Le composé est utilisé pour étudier le rôle de la HSP90 dans les processus cellulaires et son potentiel en tant que cible pour la thérapie anticancéreuse.
Médecine : CCT018159 s'est avéré prometteur dans les études précliniques en tant qu'agent anticancéreux potentiel. Il inhibe la prolifération des cellules cancéreuses et induit l'apoptose.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la HSP90 .
Mécanisme d'action
CCT018159 exerce ses effets en inhibant l'activité ATPase de la HSP90. Cette inhibition perturbe la fonction de la HSP90, conduisant à la dégradation de ses protéines clientes, qui comprennent plusieurs protéines oncogéniques clés telles que ErbB2, Raf-1 et Akt. La perturbation de ces protéines entraîne un arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .
Mécanisme D'action
CCT018159 exerts its effects by inhibiting the ATPase activity of HSP90. This inhibition disrupts the function of HSP90, leading to the degradation of its client proteins, which include several key oncogenic proteins such as ErbB2, Raf-1, and Akt. The disruption of these proteins results in cell cycle arrest and apoptosis in cancer cells .
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its potential uses, based on the properties of the functional groups present in the molecule. For example, if the compound exhibits anti-inflammatory or antioxidant activities, it could potentially be developed into a new therapeutic agent .
Méthodes De Préparation
La synthèse de CCT018159 implique la préparation de 3,4-diarylpyrazolérésorcinolLes conditions de réaction impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et l'éthanol, le produit final étant un solide soluble dans ces solvants .
Analyse Des Réactions Chimiques
CCT018159 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels du composé.
Substitution : Les groupes aryles dans CCT018159 peuvent être substitués par d'autres groupes fonctionnels pour créer des dérivés avec des propriétés différentes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. .
Comparaison Avec Des Composés Similaires
CCT018159 est unique parmi les inhibiteurs de la HSP90 en raison de sa structure spécifique et de son mécanisme d'action. Des composés similaires comprennent :
17-allylamino-17-déméthoxygeldanamycine (17-AAG) : Un autre inhibiteur de la HSP90 avec une structure différente mais un mécanisme d'action similaire.
Geldanamycine : Un produit naturel qui inhibe la HSP90 mais qui possède des propriétés pharmacocinétiques différentes.
Radicicol : Un produit naturel qui se lie au site de liaison à l'ATP de la HSP90, semblable à CCT018159
CCT018159 se démarque par son origine synthétique et son profil d'inhibition spécifique, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments.
Propriétés
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMENVYXDJDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122866 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171009-07-7 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171009-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CCT-018159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171009077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-018159 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CCT-018159 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H1ZOI1NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

